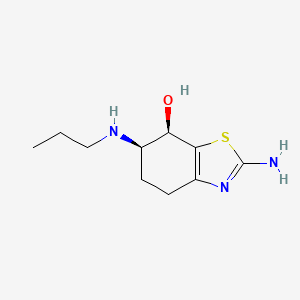

rac-cis-7-Hydroxy Pramipexole

Description

Significance of Impurities and Related Substances in Active Pharmaceutical Ingredients (APIs) Research

Impurities in pharmaceuticals are any components that are not the defined API. ivoryresearch.com They can originate from various sources, including raw materials, synthetic intermediates, by-products of side reactions, or degradation of the final product. cymitquimica.comadventchembio.com The control and monitoring of these impurities are critical aspects of pharmaceutical development and manufacturing. cymitquimica.com Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances. globalpharmatek.com

The presence of impurities can have several detrimental effects:

They can be toxic, even at very low concentrations. ivoryresearch.com

They may have their own pharmacological activity, leading to unintended side effects.

They can affect the stability of the API, reducing the shelf-life of the drug product. adventchembio.com

They can alter the physical and chemical properties of the drug substance and the final dosage form. adventchembio.com

Therefore, a significant amount of research is dedicated to the detection, isolation, characterization, and synthesis of pharmaceutical impurities to ensure the quality, safety, and efficacy of medications. globalpharmatek.comresearchgate.net

Overview of Pramipexole (B1678040): Parent Compound and its Chemical Landscape

Pramipexole is a non-ergot dopamine (B1211576) agonist prescribed for the management of Parkinson's disease and restless legs syndrome. nih.govwikipedia.orgdrugbank.com It acts on dopamine D2 and D3 receptors in the brain. drugbank.com The chemical name for Pramipexole is (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. nih.govwikipedia.org

During the synthesis and storage of Pramipexole, several related compounds and impurities can be formed. researchgate.net The identification and control of these impurities are crucial for ensuring the quality of the final drug product.

Structural Relationship of rac-cis-7-Hydroxy Pramipexole to Pramipexole and Analogues

This compound is a close structural analogue of Pramipexole. The core structure of the 4,5,6,7-tetrahydro-1,3-benzothiazole (B2778946) ring system is maintained. The key difference is the introduction of a hydroxyl (-OH) group at the 7th position of the cyclohexyl ring. The "cis" designation indicates that the hydroxyl group and the propylamino group at the 6th position are on the same side of the ring. The "rac" (racemic) prefix signifies that it is a mixture of two enantiomers, (6S,7S)- and (6R,7R)-7-Hydroxy Pramipexole.

| Compound Name | Molecular Formula | Key Structural Feature |

| Pramipexole | C10H17N3S | Propylamino group at the 6-position. |

| This compound | C10H17N3OS | Hydroxyl group at the 7-position, cis to the propylamino group. |

Contextualizing this compound as a Key Pramipexole Related Compound and Impurity

This compound is recognized as a significant impurity of Pramipexole. synzeal.comallmpus.compharmaffiliates.com Its formation can occur during the manufacturing process or as a degradation product. The presence of this impurity is monitored in Pramipexole drug substances and products to ensure they meet the stringent quality standards set by regulatory authorities. Several suppliers of pharmaceutical reference standards offer this compound for analytical and research purposes. synzeal.comallmpus.compharmaffiliates.comchemicea.comcwsabroad.com

Rationale for Dedicated Academic Research on this compound

Dedicated research on this compound is essential for several reasons:

Understanding Formation Mechanisms: Research helps to elucidate the pathways through which this impurity is formed. This knowledge is crucial for optimizing the synthesis and storage conditions of Pramipexole to minimize its formation.

Development of Analytical Methods: The development of sensitive and specific analytical methods is necessary for the accurate detection and quantification of this compound in the API and final drug product.

Synthesis of Reference Standards: The synthesis of pure this compound is required to serve as a reference standard for its identification and quantification in routine quality control testing. synzeal.comallmpus.compharmaffiliates.com

Pharmacological and Toxicological Assessment: Although present in small amounts, it is important to understand the potential pharmacological and toxicological effects of this impurity to assess its risk to patients.

Structure

2D Structure

Properties

Molecular Formula |

C10H17N3OS |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |

InChI |

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1 |

InChI Key |

UWNDKVURLHPSSG-HTRCEHHLSA-N |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N |

Canonical SMILES |

CCCNC1CCC2=C(C1O)SC(=N2)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Rac Cis 7 Hydroxy Pramipexole

Chemical Synthesis Pathways and Reaction Mechanisms

The generation of rac-cis-7-Hydroxy Pramipexole (B1678040) is often associated with impurity formation during pramipexole synthesis. acs.org The pathways typically involve modifications of the saturated heterocyclic ring of the benzothiazole (B30560) core.

A described synthetic pathway to obtain rac-cis-7-Hydroxy Pramipexole, which is noted as an impurity in pramipexole production, involves a multi-step process. The synthesis starts from a protected aminocyclohexane derivative and proceeds through key intermediates.

A potential synthetic sequence is outlined below:

Table 1: Synthetic Pathway to this compound

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Protected 4-aminocyclohexanone | Bromine, Acetic Acid | Bromo-substituted cyclohexanone (B45756) | This initial step involves the bromination of the cyclohexanone ring, creating a reactive site for the subsequent thiazole (B1198619) ring formation. |

| 2 | Bromo-substituted cyclohexanone | Thiourea (B124793), Ethanol | 2-amino-4,5,6,7-tetrahydrobenzothiazole intermediate | The bromo-ketone is reacted with thiourea in a condensation reaction to form the core benzothiazole heterocyclic system. |

| 3 | Hydroxylated benzothiazole intermediate | Various (e.g., reductive amination) | This compound | Introduction of the propylamino group at the C6 position and hydroxylation at the C7 position, followed by stereochemical considerations, leads to the final product. The "cis" designation refers to the relative stereochemistry of the hydroxyl and amino groups on the cyclohexane (B81311) ring. |

The stereochemistry of hydroxylated pramipexole analogues is critical, as different stereoisomers can exhibit varied biological activities. The designation "rac-cis" indicates that the product is a racemic mixture of two enantiomers where the C7-hydroxyl group and the C6-propylamino group are on the same face of the tetrahydrobenzothiazole ring system. This outcome suggests a reaction lacking stereocontrol, often resulting from hydroxylations of achiral precursors or non-stereoselective reductions.

Achieving stereocontrol is a significant challenge. Key strategies include:

Diastereoselective Reduction: The reduction of a ketone precursor, such as 2-acetylamino-6-oxo-4,5,6,7-tetrahydrobenzothiazole, can lead to the formation of a hydroxyl group. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation, favoring either the cis or trans product.

Stereospecific Reactions: The Mitsunobu reaction provides a pathway for the inversion of stereochemistry at a chiral center. For instance, a trans-hydroxy intermediate could be converted to a cis-derivative, offering a powerful tool for accessing specific diastereomers. acs.org

Chiral Resolution: When a racemic mixture is formed, resolution techniques are employed to separate the enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. mdpi.com Preparative chiral high-performance liquid chromatography (HPLC) is another method used to isolate pure enantiomers. mdpi.com

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. nih.gov Impurities in pramipexole can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the active pharmaceutical ingredient (API). mdpi.comdaicelpharmastandards.com this compound is itself considered a process-related impurity. acs.org

Regulatory bodies mandate the identification, quantification, and control of impurities. nih.gov Several other impurities related to pramipexole synthesis have been identified and characterized. mdpi.comrdd.edu.iq An incompatibility study also revealed that impurities can form via a Maillard reaction between pramipexole and reducing sugar impurities present in excipients like mannitol. nih.gov

Table 2: Selected Pramipexole-Related Impurities

| Impurity Name | Potential Origin | Notes |

|---|---|---|

| Pramipexole Impurity D (R-enantiomer) | Synthesis Byproduct | The enantiomer of the active (S)-Pramipexole. acs.orgresearchgate.net |

| Pramipexole Dimer | Side Reaction | Formation of a dimeric structure during synthesis. daicelpharmastandards.com |

| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Degradation | A drug-excipient interaction impurity identified during stability studies. mdpi.comresearchgate.net |

| Pramipexole 7-Oxo Impurity | Oxidation | Oxidation of the hydroxylated intermediate or pramipexole itself. rdd.edu.iq |

| Pramipexole Related Compound D | Synthesis Intermediate/Byproduct | A known process-related impurity. daicelpharmastandards.com |

Enantioselective Synthesis Approaches to Hydroxylated Pramipexole Analogues

Given the stereospecific nature of drug-receptor interactions, significant effort has been directed towards the enantioselective synthesis of chiral molecules. For hydroxylated pramipexole analogues, chemoenzymatic methods have emerged as powerful strategies.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds that are valuable as chiral building blocks. mdpi.comresearchgate.net For hydroxylated pramipexole precursors, two primary enzymatic strategies have been successfully employed:

Enzymatic Kinetic Resolution: A recently developed method focuses on the synthesis of (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, which are key synthons for (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.commdpi.com This approach starts with the racemic alcohol and uses two sequential irreversible transesterification reactions catalyzed by Candida antarctica lipase (B570770) type A (CAL-A). By carefully optimizing the reaction conditions, both the (R)- and (S)-alcohols can be obtained with high enantiomeric excess (>98% ee). mdpi.com Lipases from Pseudomonas sp. have also been used for the kinetic resolution of related chlorohydrin precursors. researchgate.net

Enantioselective Bioreduction: An alternative approach involves the asymmetric reduction of a prochiral ketone precursor (e.g., 2-acetylamino-6-oxo-4,5,6,7-tetrahydrobenzothiazole) to a specific chiral alcohol. researchgate.netunimi.it The common baker's yeast, Saccharomyces cerevisiae, has been shown to reduce this ketone to afford the optically pure (R)-alcohol, a precursor for (S)-pramipexole. researchgate.net Furthermore, ketoreductases from other microorganisms, such as Pichia glucozyma and marine-derived fungi like Rhodotorula mucilaginosa, have been screened and utilized for their ability to stereoselectively reduce ketone intermediates within the pramipexole synthesis pathway. unimi.itunimi.itnih.gov

The direct asymmetric hydroxylation of the tetrahydrobenzothiazole ring using small-molecule chiral catalysts is a complex challenge. The more established and successful application of chiral catalysis in this context involves the enzymatic processes described above, where enzymes act as highly effective chiral catalysts.

Biocatalysts (Enzymes): As detailed in the previous section, enzymes like lipases and ketoreductases (also known as alcohol dehydrogenases) are the primary chiral catalysts used to set the stereochemistry of the hydroxyl group in pramipexole precursors. mdpi.comunimi.it Lipase B from Candida antarctica (CAL-B) is a well-known robust catalyst for the enantioselective transesterification of alcohol precursors. chemrxiv.org Ketoreductases, often used as whole-cell biocatalysts (e.g., S. cerevisiae) or as isolated enzymes (e.g., from Pichia glucozyma), facilitate the highly enantioselective reduction of ketones to chiral alcohols. researchgate.netunimi.it These biocatalytic steps are crucial for accessing enantiomerically pure synthons required for the synthesis of specific stereoisomers of hydroxylated pramipexole.

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pramipexole |

| (S)-Pramipexole |

| Dexpramipexole ((R)-Pramipexole) |

| Thiourea |

| (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide |

| 2-acetylamino-6-oxo-4,5,6,7-tetrahydrobenzothiazole |

| Pramipexole Impurity D |

| Pramipexole Dimer |

| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

| Pramipexole 7-Oxo Impurity |

| Pramipexole Related Compound D |

| Mannitol |

Derivatization Strategies for Analytical Characterization or Further Chemical Transformations

The chemical structure of this compound, which features a primary aromatic amine, a secondary alkyl amine, and a secondary hydroxyl group, offers multiple sites for derivatization. These chemical modifications are instrumental for various scientific applications, primarily to enhance analytical detection and to facilitate the synthesis of new chemical entities. Derivatization can improve volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), and enable the separation of enantiomers for chiral analysis. jfda-online.comhta-it.com

For analytical purposes, derivatization aims to modify the analyte to a form that is more suitable for a specific chromatographic system or detection method. jfda-online.com This is particularly relevant for this compound, as its polar functional groups can lead to poor peak shape and low volatility in GC analysis unless they are chemically modified. In HPLC, while the compound possesses a UV-absorbing benzothiazole ring, derivatization can introduce fluorophores, leading to a significant increase in detection sensitivity. hta-it.comnih.gov

Further chemical transformations of this compound are explored to create novel compounds. These transformations can modulate the pharmacological profile of the parent molecule, potentially leading to derivatives with altered receptor affinity, selectivity, or metabolic stability.

Derivatization for Analytical Characterization

Strategies to derivatize this compound for analytical characterization primarily target its amine and hydroxyl functional groups. The choice of derivatizing agent depends on the analytical technique to be employed, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For this compound, the primary and secondary amine groups, as well as the hydroxyl group, are susceptible to acylation. Reagents such as acetic anhydride (B1165640) or perfluorinated anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) are commonly used. jfda-online.com

For GC-MS Analysis: Acylation increases the volatility and thermal stability of the molecule by converting the polar N-H and O-H groups into less polar amide and ester linkages. The use of fluorinated anhydrides is particularly advantageous as it can enhance the response of electron capture detectors and generate characteristic mass spectral fragmentation patterns, aiding in structural elucidation. jfda-online.com

For HPLC Analysis: While not as common as for GC, acylation can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. nih.gov

Silylation: Silylation is a widely used derivatization technique for GC analysis, involving the replacement of acidic protons in amines, alcohols, and carboxylic acids with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov

For GC-MS Analysis: Silylation of the hydroxyl and amine groups of this compound would significantly increase its volatility and reduce its polarity, making it amenable to GC separation and analysis. nih.govnih.gov This process is typically fast, proceeds with high yield, and is performed under mild conditions. nih.gov

Chiral Derivatization: Since the compound is a racemate (a mixture of enantiomers), separating and quantifying the individual enantiomers is often necessary. This can be achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. wikipedia.org

For HPLC and NMR Analysis: Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or other chiral acids can react with the secondary amine or hydroxyl group of this compound to form diastereomeric amides or esters. wikipedia.orgtcichemicals.com The resulting diastereomers can then be separated and quantified by HPLC or distinguished by NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original sample. wikipedia.orgnih.gov

Table 1: Potential Derivatization Strategies for Analytical Characterization

| Derivatization Type | Target Functional Group(s) | Common Reagents | Analytical Technique | Purpose |

|---|---|---|---|---|

| Acylation | Primary Amine, Secondary Amine, Hydroxyl | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | GC-MS, HPLC | Increase volatility, improve thermal stability, enhance detection. jfda-online.com |

| Silylation | Primary Amine, Secondary Amine, Hydroxyl | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increase volatility, reduce polarity for GC analysis. researchgate.netnih.gov |

| Chiral Derivatization | Secondary Amine, Hydroxyl | Mosher's Acid, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | HPLC, NMR | Separation of enantiomers by forming diastereomers. wikipedia.orgnih.gov |

Derivatization for Further Chemical Transformations

Beyond analytical characterization, the functional groups of this compound serve as handles for synthetic modifications to create new molecules. These transformations can explore the structure-activity relationships of this scaffold.

Alkylation/Arylation: The nitrogen atoms, particularly the secondary amine, are nucleophilic and can be targeted for alkylation or arylation reactions.

N-Alkylation: The secondary propylamino group can be further alkylated to introduce different substituents. This can be achieved using alkyl halides or through reductive amination. Such modifications can significantly impact the compound's interaction with dopamine (B1211576) receptors.

Fukuyama-Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides, which can be formed from the primary amine group. This provides a route to selectively introduce substituents on the 2-amino group of the benzothiazole ring. epo.org

Modification of the Hydroxyl Group: The secondary hydroxyl group can be a starting point for various transformations.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. This can be used to introduce a wide variety of functional groups, potentially altering the compound's solubility, membrane permeability, and pharmacological activity.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield a new derivative, 7-oxo-pramipexole. This ketone could then serve as an electrophilic center for further reactions, such as the formation of imines or other carbonyl derivatives.

Table 2: Potential Derivatization Strategies for Chemical Transformation

| Transformation Type | Target Functional Group(s) | Reaction Type | Potential Outcome |

|---|---|---|---|

| N-Alkylation | Secondary Amine | Reductive Amination, SN2 with Alkyl Halides | Synthesis of novel N-substituted derivatives. |

| Sulfonamide Formation & Alkylation | Primary Amine | Reaction with Sulfonyl Chloride, Fukuyama-Mitsunobu Reaction | Selective modification of the 2-amino group. epo.org |

| Esterification | Hydroxyl | Reaction with Acid Chlorides/Anhydrides | Creation of ester prodrugs or new analogues. |

| Etherification | Hydroxyl | Williamson Ether Synthesis | Modification of polarity and hydrogen bonding. |

| Oxidation | Hydroxyl | Oxidation with standard reagents (e.g., PCC, Swern) | Formation of a 7-keto derivative for further functionalization. |

Stereochemical Characterization and Enantiomeric Control of Rac Cis 7 Hydroxy Pramipexole

Isomeric Forms of Hydroxy Pramipexole (B1678040): Distinguishing rac-cis-7-Hydroxy Pramipexole from rac-trans-7-Hydroxy Pramipexole

Pramipexole possesses a stereogenic center at the C6 position of its tetrahydrobenzothiazole ring system. mdpi.com The introduction of a hydroxyl group at the C7 position, as seen in 7-Hydroxy Pramipexole, creates an additional stereocenter. This gives rise to multiple stereoisomers, which can be broadly categorized into cis and trans diastereomers, each existing as a pair of enantiomers.

This compound : In the cis isomer, the hydroxyl group at C7 and the propylamino group at C6 are on the same side of the tetrahydrobenzothiazole ring. The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of the two enantiomers: (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol and (6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol. pharmaffiliates.com

rac-trans-7-Hydroxy Pramipexole : Conversely, in the trans isomer, the hydroxyl group at C7 and the propylamino group at C6 are on opposite sides of the ring. This racemate consists of the (6S,7R) and (6R,7S) enantiomers.

The spatial arrangement of these substituents significantly impacts the molecule's three-dimensional shape, which in turn affects its interaction with biological targets.

Enantiomeric Purity Assessment and Resolution Techniques

Ensuring the enantiomeric purity of a specific stereoisomer is paramount for both research and potential therapeutic applications. Various techniques are employed to separate and quantify the enantiomers of this compound.

Chiral chromatography is a powerful tool for the separation of enantiomers. sphinxsai.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two commonly used techniques.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For pramipexole and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov A study on the enantiomeric separation of pramipexole dihydrochloride (B599025) monohydrate demonstrated successful resolution on a Chiralpak AD column with a mobile phase of n-hexane, ethanol, and diethylamine (B46881). nih.gov The use of additives like diethylamine can enhance chromatographic efficiency and resolution. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC, often offering faster separations and reduced solvent consumption. chromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. sphinxsai.com The principles of chiral recognition are similar to HPLC, relying on the differential interaction of enantiomers with a CSP. chromatographyonline.com SFC can sometimes provide complementary selectivity to HPLC for chiral separations. chromatographyonline.comfagg.be

Table 1: Chiral Chromatographic Conditions for Pramipexole Derivatives

| Parameter | HPLC Method for Pramipexole nih.gov |

|---|---|

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) |

| Mobile Phase | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) |

| Resolution | Not less than eight between enantiomers |

This table is interactive. You can sort and filter the data.

A classical method for resolving racemates is through the formation of diastereomeric salts. rsc.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org For amine-containing compounds like 7-Hydroxy Pramipexole, chiral acids are often used as resolving agents. Once the diastereomeric salts are separated, the desired enantiomer can be recovered by treating the salt to remove the resolving agent.

Unambiguous determination of the absolute stereochemistry of a chiral molecule is crucial. Single crystal X-ray crystallography is considered the gold standard for this purpose. mdpi.comnih.gov This technique provides a detailed three-dimensional structure of a molecule, allowing for the precise determination of the spatial arrangement of its atoms. mdpi.com While obtaining suitable crystals of the final compound can be challenging, analysis of chiral intermediates in the synthetic pathway can provide definitive stereochemical proof. mdpi.com For instance, the 3D structures of key chiral synthons for pramipexole have been determined using single-crystal X-ray diffraction, which unambiguously characterized the chiral compounds. mdpi.comunimi.it

Impact of Stereoisomerism on Research Applications and Analytical Standards

The different stereoisomers of a chiral compound can exhibit distinct pharmacological activities and metabolic profiles. nih.gov One enantiomer may be therapeutically active, while the other may be inactive or even contribute to adverse effects. researchgate.net Therefore, the ability to isolate and study individual stereoisomers of 7-Hydroxy Pramipexole is critical for understanding its structure-activity relationships.

For research applications, having access to stereochemically pure enantiomers allows for a more precise evaluation of their biological effects. nih.gov This is essential for identifying the specific stereoisomer responsible for a desired pharmacological action.

In the context of analytical standards, the availability of well-characterized racemic mixtures and individual enantiomers of this compound is necessary for the development and validation of analytical methods. These standards are used to confirm the identity and assess the enantiomeric purity of the compound in various samples.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| rac-trans-7-Hydroxy Pramipexole |

| Pramipexole |

| (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol |

| (6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol |

| (6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol |

| (6R,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol |

Analytical Method Development and Validation for Rac Cis 7 Hydroxy Pramipexole

Chromatographic Techniques for Separation and Quantification

The analytical challenge presented by rac-cis-7-Hydroxy Pramipexole (B1678040), a metabolite of Pramipexole, involves both quantifying the substance and resolving its stereoisomers. Chromatographic techniques are paramount for achieving these objectives.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like rac-cis-7-Hydroxy Pramipexole. The development of a validated HPLC method is critical for ensuring accurate quantification in various matrices.

Method Development Principles: A typical approach for a molecule with the physicochemical properties of this compound would involve reversed-phase HPLC (RP-HPLC). The addition of a hydroxyl group to the Pramipexole structure increases its polarity, which will influence its retention characteristics compared to the parent compound.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing a nonpolar stationary phase suitable for the retention of Pramipexole and its metabolites. impactfactor.orgdergipark.org.tr Column dimensions such as 150 mm x 4.6 mm with a 5 µm particle size are frequently employed to achieve good resolution and efficiency. dergipark.org.tr

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. impactfactor.orgscielo.brijpsonline.com For instance, a common mobile phase could be a combination of an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). impactfactor.orgscielo.brijpsonline.com The pH of the buffer is a critical parameter to control the ionization state of the amine functional groups and achieve optimal peak shape and retention.

Detection: UV detection is commonly used, with the maximum absorbance for the benzothiazole (B30560) chromophore of Pramipexole being around 262-264 nm. impactfactor.orgscielo.br This wavelength would be a suitable starting point for the detection of its hydroxylated metabolite.

Validation Parameters: A fully validated method according to ICH guidelines would demonstrate specificity, linearity, accuracy, precision, and robustness. dergipark.org.trscielo.br The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. impactfactor.orgdergipark.org.tr

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.5) | Elutes the analyte from the column; buffer controls ionization. |

| Flow Rate | 0.7 - 1.0 mL/min | Ensures optimal separation efficiency and reasonable run time. impactfactor.orgscielo.br |

| Detection | UV at 263 nm | Monitors the analyte based on its chromophore absorbance. dergipark.org.trscielo.br |

| Injection Volume | 20 µL | Standard volume for introducing the sample into the system. |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Maintains consistent retention times. scielo.br |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amine and hydroxyl functional groups, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible.

Derivatization: To make the compound suitable for GC analysis, a derivatization step is necessary. This chemical modification process converts the polar N-H and O-H groups into less polar, more volatile derivatives.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can also be employed to form stable, volatile derivatives.

Once derivatized, the compound can be analyzed by a GC system, often coupled with a mass spectrometer (GC-MS) for detection and identification. A GC-MS method developed for the parent compound, Pramipexole, utilized selected ion monitoring (SIM) for sensitive quantification in plasma samples, a technique directly applicable to its derivatized metabolite. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since this compound is a racemic mixture, separating its enantiomers is crucial for understanding their individual pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to HPLC for chiral separations. afmps.beeuropeanpharmaceuticalreview.comresearchgate.net

Advantages of SFC: SFC utilizes a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiency compared to the liquid mobile phases used in HPLC. afmps.be It also reduces the consumption of organic solvents, making it a greener analytical technique. afmps.be

Methodology: Chiral separation in SFC is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds. europeanpharmaceuticalreview.com For Pramipexole, a Chiralpak AD column has been successfully used in an HPLC method to resolve its enantiomers, and similar CSPs would be employed in an SFC system. nih.gov

Mobile Phase: The primary mobile phase is supercritical CO2, mixed with a small percentage of a polar organic modifier, such as methanol or ethanol, to adjust the mobile phase strength.

Additives: Small amounts of basic or acidic additives may be incorporated into the modifier to improve peak shape and resolution. europeanpharmaceuticalreview.com

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying any related impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. A full suite of NMR experiments would be required for the complete characterization of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would confirm the presence of the propyl group, the protons on the tetrahydrobenzothiazole ring system, and the proton attached to the hydroxyl-bearing carbon.

¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom, and the chemical shift of the carbon attached to the hydroxyl group (C7) would be a key indicator of its presence.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. mdpi.comresearchgate.net This allows for the calculation of a unique elemental formula, confirming that the compound is indeed C₁₀H₁₇N₃OS. The protonated molecule [M+H]⁺ would be analyzed.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For Pramipexole, a characteristic fragmentation is the transition from the parent ion (m/z 212.1) to a product ion (m/z 153.0). researchgate.netresearchgate.net For this compound, the fragmentation would be different due to the hydroxyl group. Likely fragmentation pathways would include the neutral loss of water (H₂O) from the parent ion, followed by fragmentation of the remaining structure.

Table 2: Expected Mass Spectrometry Data for Pramipexole and its Hydroxy Metabolite

| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) | Potential Key Fragments |

|---|---|---|---|---|

| Pramipexole | C₁₀H₁₇N₃S | 211.1167 | 212.1245 | Loss of propylamino group, cleavage of tetrahydro ring. |

| This compound | C₁₀H₁₇N₃OS | 227.1116 | 228.1194 | Loss of H₂O, subsequent fragmentation similar to Pramipexole. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

The structure of this compound includes a hydroxyl (-OH) group, primary and secondary amino (-NH2 and -NH) groups, a propyl group, and a benzothiazole ring system. The expected IR absorption bands for these functional groups are summarized in the table below. The presence of the hydroxyl group is a key differentiator from its parent compound, Pramipexole, and would manifest as a broad absorption band in the 3200-3600 cm⁻¹ region.

| wavesFunctional Group | track_changesExpected Absorption Range (cm⁻¹) | vibrationVibration Type |

|---|---|---|

| O-H (Hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (Amino) | 3300-3500 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=N (Thiazole ring) | 1600-1650 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-O (Alcohol) | 1050-1150 | Stretching |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). The benzothiazole ring system in this compound acts as the primary chromophore.

The parent compound, Pramipexole, exhibits a maximum absorbance (λmax) at approximately 262-263 nm in various solvents. researchgate.netscielo.br The addition of a hydroxyl group to the ring system, as in this compound, is not expected to significantly shift the λmax, as it is not directly in conjugation with the primary chromophoric system. However, slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts may be observed. The molar absorptivity (ε) would be determined by analyzing solutions of known concentration and is a critical parameter for quantitative analysis.

| flareParameter | bubble_chartExpected Value for this compound | notesNotes |

|---|---|---|

| Chromophore | Benzothiazole ring | Responsible for UV absorbance. |

| Expected λmax | ~263 nm | Based on the λmax of Pramipexole. |

| Solvent | Methanol or Water | The choice of solvent can influence the λmax. |

Validation Parameters for Analytical Procedures

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The following sections describe the key validation parameters, with illustrative data based on studies of Pramipexole.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a specific method must be able to distinguish it from Pramipexole and other potential metabolites or impurities. This is typically achieved using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC).

The selectivity of the method is demonstrated by showing that the peaks corresponding to the analyte are well-resolved from those of other substances. In a typical HPLC method, this would be confirmed by injecting a mixture of this compound, Pramipexole, and other known impurities to ensure baseline separation.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For quantitative analysis of this compound, a linear relationship between concentration and detector response (e.g., peak area in HPLC or absorbance in UV spectroscopy) must be established.

Based on analytical methods developed for Pramipexole, a typical linearity study would involve analyzing a series of solutions at different concentrations. scielo.br

| trending_upParameter | functionsRepresentative Value (based on Pramipexole analysis) |

|---|---|

| Linearity Range | 10.0 - 30.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c (where y is the response and x is the concentration) |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and for bioanalytical methods. For Pramipexole, LOD and LOQ have been determined for various analytical techniques. scielo.br

| visibilityParameter | assessmentRepresentative Value (based on Pramipexole analysis) |

|---|---|

| Limit of Detection (LOD) | 8 ng/mL |

| Limit of Quantitation (LOQ) | 50 ng/mL |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

For this compound, an accurate and precise method would consistently provide results that are close to the actual concentration of the analyte in the sample.

| check_circleParameter | verified_userAcceptance Criteria | playlist_add_checkRepresentative Value (based on Pramipexole analysis) |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | Mean recovery of 100.5% |

| Precision (RSD) | ≤ 2% | RSD < 1% |

Application in Quality Control and the Development of Research Reference Standards

Validated analytical methods for this compound are crucial for the quality control of Pramipexole drug substances and products. As a known impurity, the presence and quantity of this compound must be monitored to ensure the safety and efficacy of the final pharmaceutical product.

Quality Control Applications

In a quality control laboratory, the validated analytical method is used for the routine analysis of batches of Pramipexole. This includes the identification and quantification of this compound in both the active pharmaceutical ingredient (API) and the finished dosage forms. Stability-indicating methods are particularly important as they can separate and quantify this compound from other degradation products that may form during the manufacturing process or upon storage. researchgate.netwjpsonline.com

The detection of impurities is a critical aspect of drug quality. For example, stability studies of Pramipexole extended-release tablets have led to the detection of various degradation impurities. mdpi.com A robust analytical method ensures that this compound can be accurately quantified, allowing for the assessment of the drug product's stability and the determination of its shelf life.

Development of Research Reference Standards

The availability of a high-quality reference standard for this compound is a prerequisite for its accurate quantification in quality control testing. lgcstandards.com Reference standards are highly purified compounds that are used as a benchmark for identification and quantification. The development of a reference standard for this compound involves its synthesis, isolation, and extensive characterization to confirm its identity and purity.

Once a reference standard is established, it is used in several ways:

Identification: The retention time of the peak corresponding to this compound in a sample chromatogram is compared to that of the reference standard.

Quantification: A calibration curve is generated using known concentrations of the this compound reference standard. This curve is then used to determine the concentration of the impurity in a test sample.

Method Validation: The reference standard is used during the validation of the analytical method to assess parameters such as accuracy, precision, and linearity.

The use of a well-characterized reference standard for this compound ensures the reliability and consistency of the quality control data, which is essential for regulatory compliance and patient safety.

Metabolic and Biotransformation Pathways Involving Hydroxylation of Pramipexole

Enzymatic Hydroxylation Mechanisms Potentially Leading to rac-cis-7-Hydroxy Pramipexole (B1678040) (e.g., Cytochrome P450 involvement in in vitro models)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal system responsible for the oxidative metabolism of most drugs, including hydroxylation reactions. mdpi.com To investigate the potential for CYP-mediated metabolism of pramipexole, in vitro studies are essential.

However, research indicates that pramipexole has a limited interaction with this system. An in vitro inhibition screen evaluated the effect of pramipexole on six major human cytochrome P450 enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. The study found that pramipexole was "devoid of any potent P450 interaction". nih.gov This suggests that it is neither a significant substrate nor a potent inhibitor for these key metabolic enzymes at clinically relevant concentrations. nih.govregulations.gov

Further evidence from regulatory reviews supports this finding, stating that inhibitors of CYP enzymes are not expected to affect pramipexole elimination because it is not appreciably metabolized by these enzymes in vivo or in vitro. fda.govregulations.gov While a very weak inhibition of CYP2D6 was noted, the concentration required (apparent Ki of 30 µM) is significantly higher than plasma concentrations observed in patients, indicating a low likelihood of clinical relevance. fda.govregulations.gov

Therefore, while enzymatic hydroxylation via CYP450 is the theoretical mechanism for the formation of a hydroxylated metabolite like rac-cis-7-Hydroxy Pramipexole, the available in vitro data suggest this pathway is not significant for the parent drug, pramipexole. fda.govnih.gov

Identification of Hydroxylated Metabolites in Non-Human Biological Systems (e.g., in vitro animal tissue studies)

Consistent with the low level of metabolism observed in humans, specific hydroxylated metabolites of pramipexole have not been prominently identified in plasma or urine. fda.gov European Medicines Agency documents note that while the extent of biotransformation in rodents, dogs, and monkeys was about 20-50% of the dose—comprising dealkylation, hydroxylation, and glucuronide conjugation—the primary route of excretion was renal, with the majority of the excreted substance being the parent compound. europa.eu

While direct identification of this compound in these non-human systems is not detailed in available literature, studies on novel pramipexole derivatives provide insight into potential metabolic pathways. In one such study, researchers analyzed the metabolites of a pramipexole derivative (compound 2) in human liver microsomes. Their results identified that hydroxylation of an electron-rich naphthalene (B1677914) group was the major metabolic biotransformation. nih.gov This finding demonstrates that the pramipexole scaffold can undergo hydroxylation and that in vitro systems with animal or human tissues are appropriate for identifying such metabolites. nih.gov

In Vitro Metabolic Stability Studies of Pramipexole Leading to Hydroxylated Products

In vitro metabolic stability assays, commonly using liver microsomes or isolated hepatocytes, are standard procedures in drug discovery to predict how a drug will be cleared by the body. researchgate.netunl.edu These systems contain the necessary enzymes, like CYPs, to perform metabolic reactions. researchgate.net

Pramipexole itself demonstrates high metabolic stability. This is inferred from its pharmacokinetic profile, where less than 10% of the drug is metabolized and approximately 90% is excreted unchanged in the urine. fda.gov This high stability is consistent with the findings that it does not significantly interact with CYP450 enzymes. nih.gov

In contrast, studies on pramipexole derivatives have shown lower metabolic stability, which was directly linked to the formation of hydroxylated products. For example, two potent dopamine (B1211576) D3 receptor agonists derived from pramipexole showed significant metabolism in human liver microsomes. nih.gov The identification of hydroxylation as the primary metabolic route allowed researchers to modify the chemical structure to improve stability. nih.gov

The following table summarizes the metabolic stability of these pramipexole derivatives in human liver microsomes, illustrating how structural changes can affect susceptibility to metabolism like hydroxylation.

Data sourced from a study on pramipexole derivatives, which found that hydroxylation was the major metabolic pathway for the less stable compounds. nih.gov

This data underscores that while pramipexole is metabolically stable, related structures are susceptible to hydroxylation, which can be assessed using in vitro systems like liver microsomes. nih.gov

Comparison with Other Pramipexole Metabolites and Impurities in Biotransformation Studies

Due to its limited biotransformation, there are no major metabolites of pramipexole identified in human plasma or urine for comparison. fda.gov The metabolic profile is dominated by the parent drug.

The discussion of pramipexole-related compounds, therefore, shifts from metabolites to impurities, which are typically substances related to the synthesis process or degradation of the final product. Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and light, have been performed to characterize potential degradation products. nih.gov

These studies identified several degradation products distinct from metabolic hydroxylation:

Oxidative Degradation: An N-oxide derivative was formed under oxidative stress.

Photochemical Degradation: Exposure to sunlight resulted in a product identified as (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid. nih.gov

Drug-Excipient Interaction: A degradation impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was identified during stability studies of extended-release tablets, arising from an interaction with an excipient. mdpi.com

The following table lists some known impurities and degradation products of pramipexole.

Information sourced from forced degradation and stability studies. nih.govmdpi.com

These compounds are structurally different from a hydroxylated metabolite like this compound. They result from chemical degradation or synthesis byproducts rather than enzymatic biotransformation in the body. The primary substance found in biological systems remains unchanged pramipexole. fda.gov

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Ultra-Trace Analysis of Hydroxylated Impurities

The detection and quantification of impurities at trace and ultra-trace levels is a fundamental requirement for ensuring the safety and quality of pharmaceutical products scirp.org. For hydroxylated impurities like rac-cis-7-Hydroxy Pramipexole (B1678040), which may be present in minute quantities, the development of highly sensitive and specific analytical methods is paramount.

Modern analytical chemistry offers a suite of powerful tools for this purpose. High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating impurities from the parent API mdpi.comimpactfactor.org. However, for ultra-trace analysis, coupling HPLC with mass spectrometry (MS) provides significantly enhanced capabilities. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), are essential for identifying and quantifying genotoxic impurities at trace levels scirp.orgsemanticscholar.orgijalsr.org.

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC semanticscholar.orgresearchgate.net. When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) detectors, it enables highly accurate mass measurements semanticscholar.orgresearchgate.netnih.gov. This level of accuracy is crucial for elucidating the elemental composition and confirming the structure of unknown impurities without the need for isolating them semanticscholar.orgresearchgate.net. The great sensitivity and dynamic range of techniques like Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry further empower trace analysis of impurities in drug formulations nih.gov.

Future research should focus on developing and validating UPLC-HRMS or LC-MS/MS methods specifically tailored for rac-cis-7-Hydroxy Pramipexole. Such methods would be instrumental in routine quality control and stability studies, ensuring that this impurity is monitored and controlled at levels that guarantee patient safety.

| Analytical Technique | Key Advantages for Ultra-Trace Analysis of Hydroxylated Impurities | Primary Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Robust separation of impurities from the API. mdpi.com | Quantification and separation of known impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information, aiding in impurity identification. nih.govnih.gov | Identification and quantification of degradation products. |

| Ultra-Performance Liquid Chromatography (UPLC) | Higher resolution, speed, and sensitivity compared to HPLC. semanticscholar.org | Rapid screening and quantification of impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurements for confident structural elucidation of unknown impurities. semanticscholar.orgresearchgate.net | Characterization of novel or unexpected impurities. |

| Tandem Mass Spectrometry (LC-MS/MS) | Exceptional sensitivity and specificity for quantifying trace and ultra-trace level impurities. semanticscholar.orgijalsr.org | Quantification of potential genotoxic impurities at very low levels. |

In-Depth Investigation of Formation Mechanisms of this compound under Varied Stress and Storage Conditions

Understanding how an impurity is formed is critical for developing effective control strategies. This compound is a degradation product of Pramipexole, and its formation is influenced by various environmental factors. Forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines, are essential for elucidating the degradation pathways of a drug substance nih.govnih.gov.

Studies have shown that Pramipexole is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions nih.govnih.govscielo.brscielo.brresearchgate.netresearchgate.net. Significant degradation has been observed when Pramipexole is exposed to hydrogen peroxide (H2O2), indicating a vulnerability to oxidation scielo.brscielo.br. The formation of hydroxylated impurities is a common outcome of oxidative stress. For instance, one patent describes the preparation of a hydroxylated Pramipexole impurity, (S)-6-(hydroxyl(propyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, through a reaction with an oxidant like hydrogen peroxide google.com. Other potential degradation impurities include N-oxide and S-oxide forms, also identified following oxidative stress asianpubs.org.

Given this evidence, it is highly probable that this compound is formed via an oxidative mechanism, where the C-7 position on the tetrahydrobenzothiazole ring system is hydroxylated. This could occur during manufacturing if oxidizing agents are present, or during storage upon exposure to atmospheric oxygen, light, or trace metal ions that can catalyze oxidation reactions veeprho.com.

Future research should involve detailed mechanistic studies using labeled isotopes and advanced spectroscopic techniques to precisely map the reaction pathway leading to the formation of this compound. Investigating its formation kinetics under a wide range of temperatures, humidity levels, and light exposures will provide the necessary data to establish appropriate storage conditions and shelf-life for the Pramipexole drug product.

| Stress Condition | Observation for Pramipexole | Potential Implication for this compound Formation |

|---|---|---|

| Acidic Hydrolysis (e.g., HCl) | Significant degradation observed. nih.govscielo.brscielo.br | While degradation occurs, this condition is less likely to directly cause hydroxylation compared to oxidation. |

| Basic Hydrolysis (e.g., NaOH) | Significant degradation observed. nih.govscielo.brscielo.br | Similar to acidic conditions, this primarily leads to hydrolytic cleavage rather than hydroxylation. |

| Oxidation (e.g., H2O2) | Significant degradation observed, with formation of N-oxide and S-oxide impurities. scielo.brscielo.brasianpubs.org | This is the most probable pathway for the formation of hydroxylated impurities like this compound. |

| Photolytic Stress (Light Exposure) | Degradation observed. nih.govnih.gov | Photo-oxidation is a possible mechanism for hydroxylation. |

| Thermal Stress (Heat) | The drug is relatively stable. scielo.brscielo.br | Heat may accelerate other degradation pathways (e.g., oxidation) but is not a primary cause of hydroxylation. |

Comprehensive Structure-Activity Relationship (SAR) Studies of All Hydroxylated Pramipexole Stereoisomers

The pharmacological and toxicological profile of an impurity is directly linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for predicting the potential biological effects of impurities. Pramipexole itself is a dopamine (B1211576) D2 subfamily receptor agonist with a high affinity for the D3 receptor subtype nih.govdrugbank.com.

The introduction of a hydroxyl group, as in this compound, can significantly alter a molecule's properties. This modification increases polarity, which can affect solubility, membrane permeability, and binding affinity to target receptors. A recent study utilizing molecular docking simulations on different Pramipexole impurities (pramipexole-sugar adducts) predicted that these impurities would have a lower binding affinity for dopamine D2 and D3 receptors compared to the parent drug researchgate.netnih.gov. This suggests that even small structural changes can impact receptor interaction.

Furthermore, both the (R)- and (S)-enantiomers of Pramipexole have demonstrated neuroprotective properties that appear to be independent of their dopamine receptor affinity google.com. A comprehensive SAR study would need to investigate whether the various hydroxylated stereoisomers of Pramipexole retain, lose, or have altered activity at dopamine receptors. It would also be critical to assess whether they possess any unique pharmacological or toxicological effects, including the potential for neuroprotection.

Currently, there is a lack of specific SAR data for hydroxylated Pramipexole stereoisomers. Future research should focus on synthesizing all possible stereoisomers of 7-Hydroxy Pramipexole and evaluating their in vitro and in vivo activities. This would involve receptor binding assays, functional assays, and toxicological assessments to build a complete SAR profile, which is essential for a thorough risk assessment of these impurities.

| Feature | Pramipexole | This compound | Potential SAR Implications |

|---|---|---|---|

| Core Structure | (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole | (6RS,7RS)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol | The core pharmacophore is retained. |

| Key Functional Group Difference | Hydrogen at C-7 | Hydroxyl (-OH) group at C-7 | Introduction of a polar, hydrogen-bonding group. |

| Expected Physicochemical Changes | Less polar | More polar, increased hydrophilicity | May alter solubility, absorption, distribution, metabolism, and excretion (ADME) properties. |

| Potential Impact on Receptor Binding | High affinity for D2/D3 receptors. nih.gov | Unknown; the hydroxyl group could introduce steric hindrance or new binding interactions, potentially altering affinity and selectivity. | Requires experimental validation through binding assays. |

| Potential Toxicological Impact | Well-characterized profile. | Unknown; must be evaluated as per regulatory guidelines. | New functional groups could introduce new metabolic pathways or off-target interactions. |

Role of this compound in Impurity Control Strategies and Regulatory Science Advancements

Regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their quality and safety veeprho.com. The ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for classifying, identifying, and qualifying impurities europa.eupda.org.

This compound, as a specific stereoisomeric degradation impurity, falls directly under the purview of these regulations. An effective impurity control strategy for Pramipexole must include a validated, stability-indicating analytical method capable of separating and quantifying this impurity mdpi.com. Based on the maximum daily dose of the drug, the ICH guidelines establish thresholds for reporting, identification, and qualification of impurities gally.chich.orgmca.gm.

Reporting Threshold: The level above which an impurity must be reported in a registration application.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established.

The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level gally.chich.org. If the level of this compound exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or a robust scientific justification.

The presence of specific stereoisomers as impurities presents unique challenges, as they can have different pharmacological and toxicological properties from the desired enantiomer taylorfrancis.comcanada.ca. Regulatory guidance emphasizes the need for stereochemically specific analytical methods and the control of all isomeric components researchgate.netfda.gov. The control of this compound serves as a practical application of these principles, driving the need for advanced chiral separation techniques and contributing to the broader scientific understanding of how to manage stereoisomeric impurities. This continuous effort to identify, characterize, and control such impurities advances regulatory science by refining risk-assessment strategies and ensuring that drug products meet the highest standards of safety and quality.

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing rac-cis-7-Hydroxy Pramipexole in pharmaceutical matrices?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structural identity and purity. Cross-validate results against pharmacopeial standards (e.g., USP/EP) where feasible, ensuring compliance with regulatory guidelines for impurity profiling . For quantitative analysis, use validated HPLC protocols with photodiode array detection, specifying column type (e.g., C18), mobile phase composition, and gradient elution parameters .

Q. How can researchers optimize synthetic routes for This compound to minimize byproduct formation?

- Methodological Answer : Apply reaction condition screening (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical process parameters. Monitor intermediate stability via in-situ Fourier-transform infrared (FTIR) spectroscopy. Compare yields and impurity profiles across batches using chromatographic methods, referencing rac-trans-7-Hydroxy Pramipexole and 7-Keto Pramipexole as potential side products .

Q. What statistical approaches are essential for validating analytical methods in This compound studies?

- Methodological Answer : Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness. Use ANOVA to assess inter-day and intra-day variability, with ≥3 replicates per concentration level. Report limits of detection (LOD) and quantification (LOQ) derived from signal-to-noise ratios. Include confidence intervals (95%) for recovery rates in spiked matrix samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for This compound across preclinical models?

- Methodological Answer : Conduct species-specific comparative studies using LC-MS/MS to measure plasma and tissue concentrations. Adjust for metabolic differences (e.g., cytochrome P450 activity) by co-administering enzyme inhibitors. Apply compartmental modeling (e.g., non-linear mixed-effects) to analyze clearance rates, ensuring alignment with NIH preclinical reporting standards for reproducibility .

Q. What experimental strategies elucidate the metabolic pathways of This compound in human hepatocyte models?

- Methodological Answer : Incubate the compound with primary human hepatocytes and use high-resolution MS (HRMS) to identify phase I/II metabolites. Perform kinetic studies at varying oxygen tensions to simulate in vivo conditions. Validate findings with stable isotope-labeled analogs and CRISPR-edited hepatocyte lines (e.g., CYP2D6 knockout) to confirm enzyme specificity .

Q. How should researchers design forced degradation studies to assess This compound stability under stress conditions?

- Methodological Answer : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) stressors. Monitor degradation kinetics using HPLC-MS, identifying major degradants via fragmentation patterns. Compare degradation profiles with structurally related impurities (e.g., rac-7-Oxo-Pramipexole) to establish degradation pathways .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on This compound?

- Methodological Answer : Apply the PICOC framework (Population, Intervention, Comparison, Outcome, Context) to define study scope. For example:

- Population : This compound in API batches.

- Intervention : UV-light exposure.

- Comparison : Stability under inert vs. ambient conditions.

- Outcome : Quantify photodegradation rates.

- Context : Regulatory compliance for impurity thresholds .

Data Management and Reproducibility

Q. How can researchers ensure traceability and reproducibility in This compound datasets?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document raw data (e.g., NMR spectra, chromatograms) in electronic lab notebooks with timestamps. Use version control software (e.g., Git) for analytical scripts. Share datasets in repositories like Zenodo, adhering to CRDC 2020 standards for chemical engineering data classification .

Q. What strategies address contradictory findings in impurity profiling studies?

- Methodological Answer : Perform root-cause analysis using Ishikawa diagrams to isolate variables (e.g., column lot variability, sample preparation artifacts). Replicate studies with blinded samples and orthogonal methods (e.g., GC-MS vs. HPLC-UV). Publish negative results in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.